Duvelisib - 1201438-56-3

Duvelisib

Catalog Number: EVT-253228
CAS Number: 1201438-56-3
Molecular Formula: C22H17ClN6O
Molecular Weight: 416.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Duvelisib is a potent, orally available, small molecule inhibitor of PI3K-δ and PI3K-γ. [] It was designed to investigate the hypothesis that simultaneous inhibition of these two specific isoforms would demonstrate broad adaptive and innate immune cell inhibitory activity and enhanced efficacy in hematologic malignancies as well as inflammatory and autoimmune diseases. [] PI3K-δ and PI3K-γ isoforms are preferentially expressed in leukocytes where they have distinct and mostly non-overlapping roles in immune cell function. [] These isoforms play important roles in the biology of B-cell neoplasms, influencing B-cell proliferation and survival. []

Mechanism of Action

Hematologic Malignancies:

  • Chronic Lymphocytic Leukemia (CLL): Duvelisib has shown clinical activity in treatment-naive and relapsed/refractory CLL patients. [] It effectively inhibits the phosphorylation of AKT, reduces CLL cell proliferation, and impairs CLL B-cell migration. [, ] Duvelisib demonstrated a significant improvement in efficacy compared to ofatumumab in patients with relapsed or refractory (RR) CLL/SLL. [, ] Furthermore, duvelisib showed activity in patients previously treated with ibrutinib, including those with an IBR-resistance mutation in BTK. [] It may also overcome ibrutinib resistance in a patient-derived xenograft model. []
  • Indolent Non-Hodgkin Lymphoma (iNHL): Duvelisib has shown promising clinical activity in patients with relapsed/refractory iNHL. [, ] The overall response rates observed in clinical trials were encouraging. [, ]
  • T-Cell Lymphoma: Duvelisib demonstrated promising clinical activity and an acceptable safety profile in relapsed/refractory TCL. [, ]
  • Follicular Lymphoma (FL): In a Phase 2 study, duvelisib achieved meaningful clinical activity in a heavily pre-treated and highly refractory iNHL population, including patients with FL. [] Duvelisib has also shown potential in combination with rituximab or obinutuzumab as initial treatment for FL. []
  • Mantle Cell Lymphoma (MCL): Duvelisib inhibits MCL growth both in vitro and in patient-derived xenograft (PDX) mice. []
  • Multiple Myeloma (MM): Preclinical data suggests that the combination of duvelisib and panobinostat (an HDAC inhibitor) shows potent anti-MM effects in vitro. []
  • Epstein–Barr Virus (EBV)-Associated Lymphoma: Duvelisib treatment inhibited cellular growth in EBV-associated lymphoma cell lines and induced both apoptosis and cell cycle arrest in EBV-positive and ‐negative B cell lines. [] It also reduced the expression of EBV lytic genes in EBV-positive B cell lines, suggesting it suppresses the lytic cycle of EBV. []

Immune Modulation:

  • T Cell Modulation: Duvelisib can modulate the T cell compartment. [] It impacts regulatory T cells (Tregs), potentially contributing to immune-mediated side effects. [, ] Preclinical data suggests that duvelisib, when combined with immune checkpoint or co-stimulatory antibodies, stimulated anti-tumor immunity and enhanced the anti-tumor efficacy. [, ]
  • Macrophage Modulation: Duvelisib can reduce tumor and spleen myeloid-derived suppressor cells (MDSCs) in a preclinical tumor model. [] It significantly inhibited M2 polarization of macrophages. [] Duvelisib pre-treatment of macrophages significantly increased lymphoma cell phagocytosis by magrolimab (anti-CD47 antibody). [] This suggests that duvelisib enhances the phagocytic capacity of macrophages and sensitizes lymphoma cells for engulfment. []
  • Cytokine Release Syndrome (CRS): Duvelisib has shown potential in inhibiting CAR T-cell induced interleukin-6 (IL-6) production from immature dendritic cells (iDCs) without inhibiting CAR T cell function. [] Preclinical data suggests that duvelisib may represent an attractive alternative for the treatment of CAR T-associated CRS. []
Applications
  • Solid Tumors: The combination of duvelisib with pembrolizumab is being evaluated in patients with head and neck squamous cell carcinoma. [] Preclinical data suggests that duvelisib plus an anti-PD-1 antibody had a synergistic anti-tumor effect in solid tumor and lymphoma syngeneic models. []
  • Idiopathic Pulmonary Fibrosis (IPF): Duvelisib alleviated bleomycin-induced collagen deposition and improved pulmonary function in a mouse model of IPF. [] Duvelisib also suppressed lung fibroblast activation and improved autophagy inhibition by inhibiting the phosphorylation of PI3K, Akt, and mTOR. []
  • Neuropathic Pain: Duvelisib showed promise in preventing paclitaxel-induced neuropathic pain in preclinical models. [, ] It blocked the development of mechanical hyperalgesia and prevented paclitaxel-induced sensitization of TRPV1 receptors. [, ]
Future Directions
  • Investigating the combination of duvelisib with other targeted therapies, such as ibrutinib or venetoclax, to improve patient outcomes in CLL and other hematologic malignancies. []

Ibrutinib

  • Compound Description: Ibrutinib is an oral, small molecule inhibitor of Bruton's tyrosine kinase (BTK) that is used to treat various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). [, , ] Ibrutinib disrupts B-cell receptor (BCR) signaling, which is crucial for the survival and proliferation of B cells. []
  • Relevance: While both Ibrutinib and Duvelisib target BCR signaling pathways, they do so by inhibiting different kinases. Ibrutinib inhibits BTK, while Duvelisib inhibits PI3K-δ and PI3K-γ. [] Notably, Duvelisib has shown clinical activity in patients who have progressed on Ibrutinib, particularly those with Ibrutinib-resistance mutations in BTK, suggesting a non-overlapping mechanism of action. [] Additionally, Duvelisib has demonstrated efficacy in preclinical models of MCL, where Ibrutinib has also shown clinical benefit, indicating a potential for both agents in treating this disease. []

Idelalisib

  • Compound Description: Idelalisib is an oral, selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3K-δ) and is approved for the treatment of relapsed/refractory CLL. [, ] Idelalisib disrupts PI3K-δ-mediated signaling, which is crucial for CLL cell survival and proliferation. [, ]
  • Relevance: Both Idelalisib and Duvelisib target PI3K-δ, but Duvelisib additionally inhibits PI3K-γ. [] Both agents have shown efficacy in treating relapsed/refractory CLL, but they are associated with a risk of immune-mediated adverse events. [, ] In vitro studies suggest that Duvelisib might be more potent than Idelalisib in inhibiting T-cell proliferation, potentially impacting the risk of immune-related adverse events. []

Copanlisib

  • Compound Description: Copanlisib is a potent, intravenous, pan-class I PI3K inhibitor, approved for the treatment of relapsed follicular lymphoma (FL). []
  • Relevance: Both Copanlisib and Duvelisib demonstrate efficacy in treating relapsed FL, but they have distinct pharmacological profiles. [] While both drugs inhibit PI3K, Copanlisib inhibits all class I PI3K isoforms, while Duvelisib selectively targets PI3K-δ and PI3K-γ. [] An indirect treatment comparison suggested that Duvelisib might be associated with a lower risk of certain safety outcomes compared to Copanlisib. []

GSK2292767

  • Compound Description: GSK2292767 is a selective PI3K-δ inhibitor. []
  • Relevance: GSK2292767 specifically inhibits PI3K-δ, whereas Duvelisib inhibits both PI3K-δ and PI3K-γ. [] Although GSK2292767 demonstrated modest effects in blocking CAR-T-induced IL-6 production in vitro, the dual inhibition of both PI3K-δ and PI3K-γ by Duvelisib showed a more potent effect in the same study. []

IPI549

  • Compound Description: IPI549 is a selective PI3K-γ inhibitor. []
  • Relevance: IPI549 selectively inhibits PI3K-γ, whereas Duvelisib inhibits both PI3K-δ and PI3K-γ. [] Similar to GSK2292767, IPI549 showed a less dramatic effect on blocking CAR-T-induced IL-6 production in vitro compared to Duvelisib. [] This observation suggests that dual PI3K-δ/γ inhibition might be more effective than selectively targeting either isoform alone in this context. []

Panobinostat

  • Compound Description: Panobinostat is a non-selective histone deacetylase inhibitor (HDACi) with potential anti-tumor activity. []
  • Relevance: Panobinostat has shown promising results in combination with Duvelisib for the treatment of multiple myeloma (MM). [] While both drugs exhibit anti-myeloma effects as single agents, their combination resulted in significantly increased inhibition of primary MM cell proliferation and enhanced MM cell apoptosis in vitro. [] This synergistic effect suggests a potential therapeutic benefit of combining these two agents for MM treatment. []

Selinexor

  • Compound Description: Selinexor is an FDA-approved, oral, selective inhibitor of nuclear export (SINE) that blocks XPO1, leading to nuclear retention of tumor suppressor proteins. [] It also impacts the PI3K-AKT pathway by activating PTEN. []
  • Relevance: Selinexor has demonstrated potential for combination therapy with Duvelisib in treating multiple myeloma. [] In vitro studies showed that Duvelisib enhanced the cytotoxic effects of Selinexor in a concentration-dependent manner against MM cell lines and primary MM tumor cells. [] This synergistic effect suggests that combining Selinexor and Duvelisib may be an effective strategy for MM treatment. []

ABT-199 (Venetoclax)

  • Compound Description: Venetoclax is a highly selective, clinically promising Bcl-2 protein antagonist. []
  • Relevance: Venetoclax has been shown to neutralize the potential resistance mechanism to Duvelisib in CLL. [] Studies indicated that Bcl-2 protein levels were elevated in CLL patients after Duvelisib treatment, suggesting a possible mechanism of resistance. [] Venetoclax, by inhibiting Bcl-2, induced significantly greater apoptosis in Duvelisib-treated CLL cells compared to untreated cells, indicating a potential strategy to overcome resistance to Duvelisib therapy. []

Ofatumumab

  • Compound Description: Ofatumumab is a fully humanized monoclonal antibody that targets the CD20 antigen on B cells. It is used in the treatment of chronic lymphocytic leukemia (CLL). []
  • Relevance: Duvelisib demonstrated superior efficacy compared to ofatumumab in patients with relapsed/refractory CLL in the DUO phase 3 trial. [] Patients who progressed on ofatumumab and subsequently received duvelisib in a crossover extension study achieved high response rates with good durability. [] This suggests that duvelisib may be a valuable treatment option for patients who fail to respond to or progress on ofatumumab. []

Rituximab

  • Compound Description: Rituximab is a chimeric monoclonal antibody targeting the CD20 antigen on B cells. It is used in the treatment of various B-cell lymphomas, including follicular lymphoma (FL). [, , ]

Obinutuzumab

  • Compound Description: Obinutuzumab is a glycoengineered, type II, anti-CD20 monoclonal antibody used in the treatment of chronic lymphocytic leukemia (CLL) and follicular lymphoma (FL). []

Properties

CAS Number

1201438-56-3

Product Name

Duvelisib

IUPAC Name

8-chloro-2-phenyl-3-[(1S)-1-(7H-purin-6-ylamino)ethyl]isoquinolin-1-one

Molecular Formula

C22H17ClN6O

Molecular Weight

416.9 g/mol

InChI

InChI=1S/C22H17ClN6O/c1-13(28-21-19-20(25-11-24-19)26-12-27-21)17-10-14-6-5-9-16(23)18(14)22(30)29(17)15-7-3-2-4-8-15/h2-13H,1H3,(H2,24,25,26,27,28)/t13-/m0/s1

InChI Key

SJVQHLPISAIATJ-ZDUSSCGKSA-N

SMILES

CC(C1=CC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5

Solubility

<1 mg/ml

Synonyms

IPI145; IPI 145; IPI-145. INK1197; INK 1197; INK-1197; Duvelisib.

Canonical SMILES

CC(C1=CC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5

Isomeric SMILES

C[C@@H](C1=CC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.